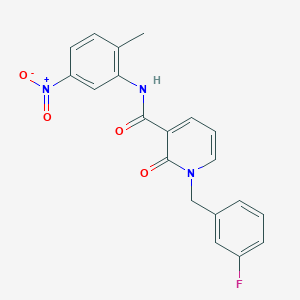
1-(3-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O4 and its molecular weight is 381.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the dihydropyridine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Structural Characteristics
The compound features a dihydropyridine core with multiple substituents that enhance its biological profile. The presence of a fluorobenzyl group and a nitrophenyl moiety contributes to its unique chemical properties. The molecular formula is C20H18FN3O3 with a molecular weight of approximately 367.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H18FN3O3 |
| Molecular Weight | 367.37 g/mol |
| Structure | Dihydropyridine core with fluorobenzyl and nitrophenyl groups |
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of breast cancer cells (MCF-7) and lung cancer cells, demonstrating IC50 values in the low micromolar range.
The mechanism by which this compound exerts its biological effects involves interaction with cellular pathways that regulate proliferation and apoptosis. Preliminary studies suggest that it may interfere with key signaling pathways, although specific targets remain under investigation.
Case Studies
- Study on MCF-7 Cell Line : In vitro assays demonstrated that the compound inhibited cell growth with an IC50 value of approximately 12 µM. The study utilized MTT assays to quantify cell viability.
- Comparative Analysis : A comparative study involving structurally similar compounds highlighted the unique activity profile of this compound, emphasizing its enhanced potency due to the fluorine substitution which improves lipophilicity and bioavailability.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Early findings suggest favorable absorption characteristics; however, comprehensive toxicity assessments are required to evaluate safety profiles for potential therapeutic applications.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-13-7-8-16(24(27)28)11-18(13)22-19(25)17-6-3-9-23(20(17)26)12-14-4-2-5-15(21)10-14/h2-11H,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMJUMXVXIQNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













